5,7-Difluoro-3-iodo-1H-indazole
Description
Contextualization within Halogenated Indazole Chemistry
Halogenated indazoles are a class of organic compounds that have garnered considerable attention due to the profound impact of halogen substituents on their physicochemical and biological properties. researchgate.netrsc.orgnih.gov The introduction of halogen atoms, such as fluorine and iodine, into the indazole core can significantly modulate factors like metabolic stability, lipophilicity, and binding interactions with biological targets. nih.gov Fluorine, with its high electronegativity and small size, can alter the electronic properties of the molecule and enhance its binding affinity and metabolic stability. The iodine atom at the C-3 position is of particular synthetic utility, serving as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chim.itgoogle.com This allows for the facile introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs. chim.it
The synthesis of halogenated indazoles typically involves either the cyclization of appropriately halogenated precursors or the direct halogenation of the indazole core. nih.govorganic-chemistry.org For instance, the iodination of the indazole ring at the C-3 position is often achieved using iodine in the presence of a base. chim.it The presence of two fluorine atoms at the 5 and 7 positions of the indazole ring in 5,7-Difluoro-3-iodo-1H-indazole further influences its reactivity and potential applications.
Significance of the Indazole Core in Advanced Synthetic Design
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. nih.govrasayanjournal.co.in This bicyclic heterocycle is a bioisostere of indole (B1671886) and purine, enabling it to interact with a variety of biological targets, including protein kinases. nih.govnih.gov Consequently, indazole derivatives have been extensively investigated for their potential as therapeutic agents, with several compounds having entered clinical trials or received approval for the treatment of diseases such as cancer. rsc.orgnih.gov
The versatility of the indazole core in advanced synthetic design stems from its amenability to functionalization at various positions. The C-3 position, in particular, is a key site for modification to modulate biological activity. chim.it The use of this compound as a starting material provides a strategic advantage in the design of novel indazole-based compounds. The difluoro substitution pattern can enhance the drug-like properties of the final products, while the iodo group at C-3 provides a reactive site for the introduction of diverse chemical functionalities, allowing for the rapid generation of libraries of compounds for biological screening. chemimpex.comgoogle.com This makes this compound a crucial intermediate in the development of next-generation therapeutics. google.comnih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 944904-38-5 |
| Molecular Formula | C₇H₃F₂IN₂ |
| Molecular Weight | 280.02 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-3-iodo-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZIGCRKXSARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Difluoro 3 Iodo 1h Indazole
Precursor-Based Synthesis Pathways
The synthesis of 5,7-Difluoro-3-iodo-1H-indazole predominantly relies on the functionalization of a pre-existing indazole core. A key precursor for this transformation is 5,7-Difluoro-1H-indazol-3-amine.
Synthesis from 5,7-Difluoro-1H-indazol-3-amine
The conversion of 5,7-Difluoro-1H-indazol-3-amine to the target iodo-derivative is a well-established synthetic route. This process involves the transformation of the amino group at the 3-position into an iodo group. A common method to achieve this is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
While direct synthesis of 5,7-Difluoro-1H-indazol-3-amine from commercially available starting materials is a common starting point, it's worth noting that the synthesis of the parent indazole ring system can be achieved through various methods. For instance, the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303) can yield 3-aminoindazoles. chemicalbook.com Another approach involves the cyclization of aminohydrazones catalyzed by palladium. nih.gov
Diazotization and Iodination Protocols in Indazole Functionalization
The diazotization of an aminoindazole, such as 5,7-Difluoro-1H-indazol-3-amine, is a critical step in its conversion to the 3-iodo derivative. This reaction is typically carried out by treating the amine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (e.g., -5 to 2°C). chemicalbook.com This process generates a highly reactive diazonium salt intermediate. google.com
Following the formation of the diazonium salt, the introduction of the iodine atom is achieved by adding a source of iodide, most commonly potassium iodide. chemicalbook.comgoogle.com The reaction mixture is then typically heated to facilitate the displacement of the diazonium group by the iodide ion, yielding the desired 3-iodoindazole. chemicalbook.com This iodination step is a crucial functionalization that opens up avenues for further molecular modifications, often through cross-coupling reactions. mdpi.com
Optimized Reaction Conditions and Parameters
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of solvent systems, temperature, and the use of catalysts can significantly improve the outcome of the synthesis.
Solvent Systems and Temperature Profiles for Indazole Synthesis
The choice of solvent plays a crucial role in indazole synthesis. For the iodination of indazoles, polar solvents like dimethylformamide (DMF) are frequently employed. mdpi.comchim.it The synthesis of the indazole ring itself can be performed in various solvents, including methanol (B129727), ethanol, acetonitrile (B52724), toluene, THF, and DMSO, with DMSO often providing good yields. sphinxsai.comresearchgate.net
Temperature is another critical parameter. The diazotization step is typically conducted at low temperatures, often between 0°C and 5°C, to ensure the stability of the diazonium salt. chemicalbook.com Subsequent iodination may require heating to drive the reaction to completion. chemicalbook.com For other indazole synthesis methods, the optimal temperature can vary. For example, some palladium-catalyzed reactions are carried out at elevated temperatures, such as 90°C. nih.gov Conversely, certain cycloaddition reactions for indazole synthesis can proceed at room temperature. organic-chemistry.org The influence of temperature on yield is significant, with studies showing that increasing the temperature to a certain point (e.g., 110°C in one case) can maximize the yield, while higher temperatures may lead to the formation of side products. researchgate.net
Catalytic Approaches in Iodination Reactions
While the Sandmeyer reaction is a classic method, other catalytic approaches for the iodination of indazoles exist. Molecular iodine (I₂) can be used as an iodinating agent in the presence of a base like potassium hydroxide. mdpi.comchim.it In some cases, iodine itself can act as a catalyst to facilitate the iodination process. google.com
Palladium-catalyzed reactions are also prominent in the functionalization of indazoles. mdpi.com For instance, the Suzuki coupling, which involves a palladium catalyst, is a powerful tool for creating carbon-carbon bonds at the C-3 position of an iodoindazole. mdpi.comnih.gov This highlights the importance of the 3-iodo functionality as a handle for further diversification of the indazole scaffold.
Isolation and Advanced Purification Techniques for Synthesized Material
After the synthesis of this compound, the crude product must be isolated and purified to obtain a compound of high purity.
A common initial step involves quenching the reaction mixture, for example, by pouring it into an aqueous solution of a reducing agent like sodium bisulfite to remove any excess iodine. mdpi.com The product is then typically extracted into an organic solvent.
For purification, several techniques can be employed. Recrystallization is a widely used method to obtain highly pure crystalline material. nih.gov A mixture of solvents, such as methanol and water, can be effective for this purpose. nih.gov Column chromatography on silica (B1680970) gel is another standard technique for separating the desired product from impurities. The purity of the final compound is often verified using techniques like Thin Layer Chromatography (TLC). sphinxsai.com
Chromatographic Methodologies for High Purity Material
Achieving high purity of this compound is critical for its subsequent use in pharmaceutical synthesis. While specific, detailed chromatographic methods for this exact compound are not extensively documented in publicly available literature, general principles of purifying related halo-indazoles can be applied. Column chromatography is the most common technique for the purification of indazole derivatives.
For compounds structurally similar to this compound, a typical approach involves the use of silica gel as the stationary phase. The choice of mobile phase is crucial for effective separation. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity.
Table 1: Illustrative Chromatographic Conditions for Halo-Indazole Analogs
| Stationary Phase | Mobile Phase System (Illustrative) | Elution Mode |
| Silica Gel | n-Hexane / Ethyl Acetate | Gradient |
| Silica Gel | Dichloromethane / Methanol | Gradient |
This table is based on general practices for related compounds and may require optimization for this compound.
Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the purification. It helps in identifying the fractions containing the desired product and assessing its purity. For instance, in the purification of a related compound, 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole, TLC analysis was performed using a hexane/EtOAc (2/1, v/v) solvent system on silica gel 60 F254 plates, with visualization under UV light (254 nm). bldpharm.com
Work-up Procedures and Product Recovery Strategies
The work-up procedure following the synthesis of this compound is a critical step to isolate the crude product before final purification. A patent describing a reaction utilizing this compound as a starting material provides insight into a relevant work-up procedure. After the reaction was complete, the mixture was cooled to room temperature, poured into water, and extracted with ethyl acetate. google.com This standard aqueous work-up is designed to remove water-soluble impurities and inorganic salts.
Following extraction, the combined organic phases are typically subjected to a series of washing steps.
Table 2: General Work-up and Recovery Steps
| Step | Reagent/Solvent | Purpose |
| Quenching | Water | To stop the reaction and dissolve water-soluble byproducts. |
| Extraction | Ethyl Acetate or Dichloromethane | To transfer the product from the aqueous phase to an organic phase. |
| Washing | Water, Brine | To remove any remaining water-soluble impurities and salts. |
| Drying | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic phase. |
| Filtration | To remove the drying agent. | |
| Concentration | Rotary Evaporation | To remove the solvent and isolate the crude product. |
The crude product obtained after these steps is then typically subjected to the chromatographic purification methods described in the previous section to yield high-purity this compound. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain a crystalline solid.
Chemical Reactivity and Transformational Pathways of 5,7 Difluoro 3 Iodo 1h Indazole
Reactivity at the Iodine Substituent
The carbon-iodine bond at the 3-position of the indazole ring is the primary site for introducing molecular diversity. This is largely due to the facility with which the iodine atom can participate in various cross-coupling reactions or be displaced by nucleophiles.
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-iodoindazoles are excellent substrates for these transformations. mdpi.comresearchgate.net The carbon-iodine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of 5,7-Difluoro-3-iodo-1H-indazole, it allows for the introduction of a variety of aryl and heteroaryl groups at the 3-position. mdpi.comnih.gov The reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or more advanced systems with specialized ligands (e.g., XPhos), and a base to facilitate the transmetalation step with an organoboron reagent. nih.govmdpi.com The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the C-I bond towards oxidative addition. acs.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 3-iodoindazole with a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting 3-alkynylindazoles are valuable intermediates for further synthetic manipulations.
Heck Coupling: The Heck reaction provides a means to introduce alkenyl substituents at the 3-position. This palladium-catalyzed reaction involves the coupling of the iodoindazole with an alkene. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.
Below is a representative table of conditions often employed for Suzuki-Miyaura cross-coupling reactions with iodoindazoles.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 |
Nucleophilic Displacement Strategies
While less common than cross-coupling reactions for carbon-carbon bond formation, the iodide at the 3-position can potentially be displaced by strong nucleophiles. However, direct SₙAr (nucleophilic aromatic substitution) at the C-3 position of an indazole ring is generally challenging due to the electron-rich nature of the heterocyclic system. The reactivity can be influenced by the specific nucleophile and reaction conditions. For instance, certain nitrogen, oxygen, or sulfur nucleophiles might displace the iodide under forcing conditions or with the aid of a catalyst. nih.govorganic-chemistry.org The presence of the electron-withdrawing fluorine atoms can make the indazole ring more susceptible to nucleophilic attack, although this effect is more pronounced on the benzene (B151609) ring.
Influence and Reactivity of Fluorine Substituents on the Indazole Ring System
The two fluorine atoms at positions 5 and 7 exert a profound influence on the electronic properties and reactivity of the entire indazole ring system.
Electronic Effects on Ring Aromaticity and Reactivity
Fluorine is the most electronegative element, and its presence on the benzene portion of the indazole ring has significant consequences. nih.gov The strong inductive electron-withdrawing effect (-I) of the fluorine atoms decreases the electron density of the aromatic ring. nih.govmdpi.com This deactivation makes the benzene ring less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution, should a suitable leaving group be present.
Pathways for Directed Functionalization
The presence of the fluorine atoms can direct further functionalization of the benzene ring. While the ring is generally deactivated towards electrophilic attack, specific positions may still be reactive under certain conditions. More significantly, the fluorine atoms themselves are generally unreactive and not easily displaced. However, their directing effects can be utilized in reactions such as directed ortho-metalation, where a directing group on the indazole ring (e.g., at the N-1 position) can guide a metalating agent to deprotonate an adjacent C-H bond, allowing for subsequent functionalization. nih.govnih.gov
Reactivity of the Indazole Nitrogen Atoms
The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which possess lone pairs of electrons and can act as nucleophiles. The reactivity of these nitrogen atoms is a critical aspect of indazole chemistry, as their functionalization can significantly impact the biological activity of the resulting compounds.
Indazoles exist in two tautomeric forms, the 1H- and 2H-tautomers, with the 1H-tautomer generally being the more thermodynamically stable form. nih.govrsc.org Alkylation or acylation of the indazole nitrogen can occur at either the N-1 or N-2 position, and the regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the substituents on the indazole ring. nih.govnih.govbeilstein-journals.org
The electron-withdrawing fluorine atoms in this compound will increase the acidity of the N-H proton, making deprotonation with a base easier. The resulting indazolide anion is ambident, with negative charge density on both nitrogen atoms. Theoretical calculations and experimental evidence suggest that for many indazoles, the N-1 position is kinetically favored for alkylation, while the N-2 product can sometimes be the thermodynamically more stable isomer, particularly when steric hindrance at the N-1 position is significant. wuxibiology.com However, the electronic effects of the 5,7-difluoro substitution pattern can influence this regioselectivity.
The choice of reaction conditions is crucial for controlling the outcome of N-functionalization. For example, using a strong, non-coordinating base in a polar aprotic solvent might favor N-1 substitution, while different conditions could lead to a mixture of isomers or favor N-2 substitution. nih.gov
N-Alkylation and N-Acylation Reactions
The presence of a proton on one of the nitrogen atoms of the pyrazole (B372694) ring allows for functionalization through N-alkylation and N-acylation. These reactions are fundamental in modifying the compound's properties.
N-Alkylation: The N-alkylation of 1H-indazoles is a common strategy for the synthesis of diverse derivatives. Typically, direct alkylation of the 1H-indazole scaffold can lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.org The reaction is generally carried out in the presence of a base, which deprotonates the indazole nitrogen, followed by the addition of an alkylating agent, such as an alkyl halide or tosylate. nih.govbeilstein-journals.org Common bases and solvents include sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govbeilstein-journals.org
N-Acylation: N-acylation introduces an acyl group onto one of the nitrogen atoms of the indazole ring. This reaction is typically performed using an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. It has been suggested that regioselective N-acylation of indazoles tends to yield the N1-substituted regioisomer. beilstein-journals.orgd-nb.info This preference is often attributed to the thermodynamic stability of the N1-acylindazole, where the N2-acylindazole, if formed, may isomerize to the more stable N1 product. beilstein-journals.org
Regioselectivity in N-Functionalization
A critical aspect of the N-functionalization of indazoles is the control of regioselectivity, determining whether the substitution occurs at the N1 or N2 position of the pyrazole ring.
The regiochemical outcome of N-alkylation is highly sensitive to the nature and position of substituents on the indazole ring, as well as the reaction conditions. nih.govbeilstein-journals.orgresearchgate.net For 1H-indazoles bearing electron-withdrawing substituents at the C7-position, such as a nitro or methoxycarbonyl group, N-alkylation has been shown to proceed with high regioselectivity in favor of the N2 isomer. nih.govbeilstein-journals.org Given that this compound possesses a strongly electron-withdrawing fluorine atom at the C7 position, it is anticipated that N-alkylation would predominantly yield the N2-substituted product. This directing effect is attributed to the electronic influence of the C7-substituent on the relative nucleophilicity of the two nitrogen atoms.
In contrast, N-acylation reactions are generally expected to favor the N1 position. beilstein-journals.orgd-nb.info This is often explained by thermodynamic control, where the N1-acylated product is the more stable isomer. beilstein-journals.org
Electrophilic Substitution Patterns on the Indazole Core
The benzene ring of the indazole system can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.
In the case of this compound, the benzene ring is substituted with two fluorine atoms at positions 5 and 7, and an iodo group is present at the 3-position of the pyrazole ring. Fluorine atoms are ortho, para-directing yet deactivating substituents in electrophilic aromatic substitution. The iodine at the C3 position is also expected to influence the electron density of the benzene ring.
Derivatization Strategies and Analogue Synthesis Utilizing 5,7 Difluoro 3 Iodo 1h Indazole As a Precursor
Strategic Functionalization at the Indazole Nitrogen
The nitrogen atom of the indazole ring is a key handle for introducing structural diversity. Direct functionalization can lead to a mixture of N-1 and N-2 substituted isomers, as the indazole core exhibits annular tautomerism. nih.govbeilstein-journals.org Therefore, controlled reactions, often involving the use of protecting groups, are essential for achieving regioselectivity.
To ensure regioselective functionalization at other positions of the indazole core, particularly at the C-3 position, the acidic proton on the indazole nitrogen is often protected. This strategy prevents unwanted side reactions and can improve the solubility and handling of the intermediate compounds.
A commonly employed protecting group for the indazole nitrogen is the tetrahydropyranyl (THP) group. nih.gov The installation of the THP group is typically achieved by reacting the N-unsubstituted indazole with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. nih.gov This protection effectively blocks the N-H position, preventing the typical 1H-2H tautomerization observed in unprotected indazoles. The THP group is valued for its stability under a variety of non-acidic conditions, including those used for organometallic reactions, yet it can be readily removed with mild acid hydrolysis. nih.govorganic-chemistry.org For instance, 3-iodo-6-nitro-1H-indazole can be successfully protected with a THP group at the N-1 position, creating a stable intermediate for further synthetic modifications. nih.gov Another widely used protecting group is the tert-butoxycarbonyl (Boc) group, which is installed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govmdpi.com
Table 1: Common Protecting Groups for the Indazole Nitrogen
| Protecting Group | Abbreviation | Reagents for Installation | Key Features |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA) | Stable to basic and organometallic reagents; removed with mild acid. organic-chemistry.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA), DMAP | Stable to many conditions; removed with strong acid (e.g., TFA). nih.govmdpi.com |
Direct N-alkylation or N-arylation of the indazole ring is a primary method for creating diverse scaffolds. The reaction of an N-unsubstituted indazole with an alkylating agent, such as an alkyl halide or tosylate, typically in the presence of a base, can yield a mixture of N-1 and N-2 isomers. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of solvent, the base, and the electrophile. nih.govdergipark.org.tr
For example, using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can favor the formation of the N-1 alkylated product. nih.gov Cesium carbonate is another effective base for promoting N-1 alkylation with alkyl tosylates. beilstein-journals.org This approach allows for the introduction of various groups, such as methyl, benzyl, or more complex side chains, onto the indazole nitrogen, which is a common strategy in the synthesis of biologically active molecules. dergipark.org.trmdpi.com
Modification of the Iodo Position for Diverse Analogues
The iodine atom at the C-3 position of 5,7-difluoro-3-iodo-1H-indazole is an exceptionally useful functional group for building molecular complexity. It serves as an ideal leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the C-3 position of the indazole ring. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, leading to the creation of extended conjugated systems which are often found in kinase inhibitors and organic materials. nih.govwikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 3-iodoindazole with an organoboron reagent, such as an arylboronic acid or its ester derivative. nih.govmdpi.commdpi.com The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., NaHCO₃ or Cs₂CO₃). mdpi.comnih.gov This method has high functional group tolerance and is effective for creating 3-aryl- and 3-vinyl-indazole derivatives. nih.govmdpi.com Microwave irradiation can be employed to accelerate these reactions. nih.govmdpi.com
Heck Reaction: The Heck reaction couples the 3-iodoindazole with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium source like palladium(II) acetate, provides a direct route to 3-vinylindazole derivatives, which are important intermediates in drug synthesis. beilstein-journals.orgnih.gov
Sonogashira Coupling: To introduce an alkyne moiety at the C-3 position, the Sonogashira coupling is employed. wikipedia.org This reaction involves a palladium catalyst and a copper co-catalyst to couple the 3-iodoindazole with a terminal alkyne, leading to the synthesis of 3-alkynylindazoles. wikipedia.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Reactions at the C-3 Position of Iodoindazoles
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid / ester | Pd(PPh₃)₄, Base | 3-Aryl-indazole mdpi.com |
| Suzuki-Miyaura | Pinacol vinyl boronate | PdCl₂(dppf), Base | 3-Vinyl-indazole mdpi.com |
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, Ligand, Base | 3-Vinyl-indazole beilstein-journals.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 3-Alkynyl-indazole wikipedia.org |
Beyond forming carbon-carbon bonds, the C-3 iodo group can be displaced to introduce heteroatoms such as nitrogen, oxygen, or sulfur. The synthesis of 3-aminoindazoles is a particularly important transformation, as this moiety is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors. nih.govmdpi.com
One common route to 3-aminoindazoles involves the reaction of a 2-halobenzonitrile derivative with hydrazine (B178648). nih.govmdpi.com Alternatively, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to couple an amine directly with the 3-iodoindazole precursor. This allows for the installation of primary and secondary amino groups, as well as a variety of substituted amine functionalities, providing access to a rich library of 3-aminoindazole derivatives. researchgate.netnih.gov
Synthesis of Advanced Indazole Derivatives for Specific Research Applications
The derivatization strategies outlined above enable the synthesis of advanced indazole derivatives tailored for specific research purposes, most notably in the field of oncology. nih.govnih.gov The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, and its derivatives are frequently developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov
By combining N-1 functionalization with C-3 cross-coupling reactions, chemists can systematically explore the structure-activity relationships (SAR) of new compounds. For example, a Suzuki coupling at the C-3 position to install a specific aryl group, followed by N-alkylation, can generate a target molecule designed to fit into the ATP-binding pocket of a specific kinase. nih.govnih.gov The 5,7-difluoro substitution pattern of the starting precursor is particularly significant, as fluorine atoms can enhance metabolic stability, improve binding affinity through favorable interactions, and modulate the physicochemical properties of the final compound. acs.org The synthesis of 1H-indazole-3-carboxamides and 3-amino-1H-indazole-1-carboxamides has led to the discovery of potent and selective inhibitors for targets like PAK1 and other kinases, demonstrating the power of these synthetic strategies in developing potential anti-cancer therapeutics. nih.govnih.gov
Advanced Spectroscopic and Analytical Methodologies for 5,7 Difluoro 3 Iodo 1h Indazole Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5,7-Difluoro-3-iodo-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
Proton NMR (¹H NMR) Applications in Indazole Analysis
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring.
The aromatic region will display signals corresponding to the protons on the benzene (B151609) ring. The presence of two fluorine substituents at positions 5 and 7 will influence the chemical shifts and coupling patterns of the remaining protons. The proton at position 4 would likely appear as a triplet of doublets due to coupling with the adjacent fluorine at position 5 and the proton at position 6. Similarly, the proton at position 6 would exhibit complex splitting due to coupling with the neighboring fluorine atoms at positions 5 and 7, and the proton at position 4. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, although its position and appearance can be influenced by the solvent and concentration.
For comparison, the ¹H NMR spectrum of the parent 1H-indazole shows signals for its protons at distinct chemical shifts, which are influenced by the electronic environment of the bicyclic system. chemicalbook.comchemicalbook.com In substituted indazoles, such as 5-bromo-3-iodo-1H-indazole, the chemical shifts and coupling constants of the aromatic protons are altered by the substituents. chemicalbook.com
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H-4 | 7.0 - 7.5 | t or dd |
| H-6 | 6.8 - 7.3 | t or dd |
Note: The exact chemical shifts and coupling constants would require experimental determination.
Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR for Definitive Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carbons bearing the fluorine (C-5 and C-7) and iodine (C-3) atoms will be significantly affected. The C-F couplings will also be observed, providing further structural confirmation.
Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 5 and 7. The chemical shifts and any observed fluorine-fluorine or fluorine-proton coupling would provide definitive evidence for their positions on the indazole ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one iodine atom.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₇H₃F₂IN₂. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing further structural information. Common fragmentation pathways for indazoles involve the loss of N₂, and for this specific compound, the loss of iodine and fluorine atoms or related fragments would also be expected.
For comparison, the mass spectrum of the parent 1H-indazole shows a molecular ion peak at m/z 118. chemicalbook.com
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating and purifying compounds, as well as for monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC) for Reaction Progress Evaluation
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by observing the appearance of the product and the disappearance of the reactants. nih.gov In the synthesis of this compound, TLC would be used to determine the optimal reaction time and to assess the composition of the reaction mixture. By spotting the reaction mixture on a TLC plate alongside the starting materials, the formation of the product can be visualized as a new spot with a different retention factor (Rf) value. The choice of eluent (a mixture of solvents) is crucial for achieving good separation of the spots.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the method of choice for determining its purity with high accuracy. A suitable stationary phase (e.g., a C18 column) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be used to achieve separation. The compound would be detected using a UV detector, and the area of the peak corresponding to the compound would be proportional to its concentration. This allows for the quantitative determination of purity, typically expressed as a percentage. Various suppliers of similar indazole compounds provide HPLC data to certify the purity of their products. bldpharm.combldpharm.combldpharm.com
Academic Research Trajectories and Advanced Applications of 5,7 Difluoro 3 Iodo 1h Indazole
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
5,7-Difluoro-3-iodo-1H-indazole serves as a crucial building block in the synthesis of more complex molecules, primarily through the versatility of its 3-iodo group. The carbon-iodine bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of diverse molecular architectures.
The presence of the 5,7-difluoro substitution pattern on the benzene (B151609) ring of the indazole core imparts several advantageous properties. Fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation, and their high electronegativity can modulate the electronic properties of the molecule, potentially leading to improved binding affinity with biological targets. researchgate.net
While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its utility can be inferred from the synthetic applications of analogous 3-iodoindazoles. For instance, various 3-iodo-1H-indazole derivatives have been employed as key intermediates in the synthesis of kinase inhibitors and other biologically active compounds. nih.gov The 5,7-difluoro substitution would be expected to further enhance the pharmacological profile of the resulting complex molecules.
Table 1: Key Reactions for Functionalization of 3-Iodoindazoles
| Reaction Name | Reagents and Conditions | Type of Bond Formed |
|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | C-C |
| Heck Coupling | Alkenes, Pd catalyst, base | C-C |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | C-C |
Applications in Chemical Biology Probe Development
The unique structural features of this compound make it a valuable scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes, identifying new drug targets, and validating the mechanism of action of bioactive compounds.
The indazole scaffold has shown promise in the design of antiviral agents. While direct evidence for this compound in this specific application is emerging, research on closely related compounds highlights its potential. For instance, a novel class of indazole-containing compounds has been designed and synthesized to target the PA-PB1 interface of the influenza polymerase, a critical interaction for viral replication. nih.gov One of the most potent compounds identified in this study demonstrated significant inhibition of influenza A and B viruses. nih.gov
Furthermore, the 5,7-difluoro substitution pattern is of particular interest in the context of influenza research. A study on 5,7-difluoroindole (B1306068) derivatives, a structurally similar scaffold, revealed potent inhibitory activity against the influenza virus cap-binding domain of the PB2 subunit. nih.gov This suggests that the 5,7-difluoro-1H-indazole moiety could also be effectively utilized in the design of ligands that disrupt the "cap-snatching" mechanism essential for viral transcription. The 3-iodo group provides a convenient handle for attaching various functionalities to optimize binding to the target enzyme.
The ability to readily functionalize the 3-position of this compound makes it a suitable starting point for creating libraries of compounds for target identification and validation. By synthesizing a range of derivatives with different substituents at this position, researchers can systematically probe the structure-activity relationship (SAR) for a particular biological target.
For target identification, derivatives of this compound can be designed to incorporate photoaffinity labels or "click chemistry" handles. These modified probes can be used to covalently label their protein targets within a complex biological sample, allowing for subsequent isolation and identification. In target validation studies, specific and potent inhibitors developed from this scaffold can be used to assess the physiological consequences of inhibiting a particular enzyme or receptor, thereby confirming its role in a disease process.
Contribution to Heterocyclic Synthesis Methodologies
The reactivity of this compound has the potential to contribute to the development of new methodologies for the synthesis of other heterocyclic systems. The versatile 3-iodo group can participate in various intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic scaffolds.
For example, by introducing a suitable functional group at the N1 position of the indazole ring, it may be possible to construct tricyclic and tetracyclic systems through palladium-catalyzed intramolecular C-H activation or other cyclization strategies. The development of such novel synthetic routes expands the toolbox of organic chemists and provides access to previously unexplored chemical space. Research on other 3-iodoindazoles has demonstrated the feasibility of such transformations, paving the way for similar investigations with the 5,7-difluoro analogue. researchgate.net
Integration into Combinatorial and High-Throughput Synthesis Paradigms
The robust nature of the palladium-catalyzed cross-coupling reactions involving the 3-iodo group makes this compound an ideal building block for combinatorial and high-throughput synthesis. These approaches aim to rapidly generate large libraries of related compounds for biological screening.
The synthesis can be performed in a parallel fashion, where this compound is reacted with a diverse set of building blocks (e.g., boronic acids, amines, alkynes) in a multi-well plate format. This allows for the efficient creation of hundreds or even thousands of distinct molecules, each with a unique substituent at the 3-position. The resulting libraries can then be screened against a panel of biological targets to identify new hits for drug discovery programs. The predictable reactivity of the 3-iodo group and the favorable properties imparted by the difluoro substitutions make this compound a valuable asset in modern drug discovery workflows.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Iodo-1H-indazole |
| 5,7-Difluoroindole |
| Indazole |
| 3-methyl-2-nitrobenzoic acid |
| methyl 2-aminobenzoate |
| Cinnamic acid |
| Isothiocyanate |
Future Research Directions and Theoretical Investigations on 5,7 Difluoro 3 Iodo 1h Indazole
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable methods for the synthesis of 5,7-Difluoro-3-iodo-1H-indazole, moving away from traditional, often harsh, reaction conditions.
Promising avenues for exploration include:
Ultrasound- and Microwave-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times and energy consumption. For instance, the synthesis of 1H-indazoles has been successfully achieved using natural catalysts like lemon peel powder under ultrasound irradiation, a method that could be adapted for the synthesis of fluorinated and iodinated analogs. nih.gov
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules in a single step. Investigating novel MCRs that could construct the 5,7-difluoro-1H-indazole core directly would be a significant advancement. researchgate.net
Flow Chemistry: Continuous flow reactors can offer enhanced safety, scalability, and reproducibility for the synthesis of indazole derivatives. nih.gov This technology could be particularly advantageous for managing potentially energetic intermediates and for the large-scale production of this compound.
Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (like palladium) with more abundant and less toxic alternatives (such as copper or iron) is a key goal of green chemistry. Research into copper-catalyzed C-H activation and amination reactions for indazole synthesis is a promising direction. researchgate.netnih.gov
Use of Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of the synthesis.
Computational Chemistry and Molecular Modeling Studies
Theoretical investigations will be instrumental in guiding the experimental exploration of this compound's properties and reactivity.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the reactivity and selectivity of this compound in various chemical transformations. Key areas of investigation include:
Regioselectivity of Functionalization: Predicting the most likely sites for electrophilic and nucleophilic attack on the indazole ring system. This is crucial for designing efficient derivatization strategies.
Transition State Analysis: Modeling the transition states of potential reactions can help in understanding reaction mechanisms and in predicting the feasibility and outcomes of novel transformations.
Catalyst-Substrate Interactions: Simulating the interactions between the indazole and potential catalysts can aid in the design of more efficient and selective catalytic systems. DFT calculations have been successfully used to elucidate radical chain mechanisms in the synthesis of other indazole derivatives. mdpi.com
Electronic Structure Analysis and Conformational Studies
Understanding the electronic and structural properties of this compound is fundamental to predicting its behavior and potential applications.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the electronic and optical properties of the molecule. A recent study on novel indazole derivatives used DFT to calculate the HOMO-LUMO energy gap, providing insights into their pharmaceutical effectiveness. nih.gov
Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Conformational Analysis: Identifying the most stable conformations of the molecule and its derivatives is essential for understanding its interactions with biological targets or its packing in solid-state materials.
Expansion into Novel Materials Science and Optoelectronic Applications
The unique electronic properties imparted by the fluorine and iodine substituents make this compound a compelling candidate for applications in materials science and optoelectronics.
Organic Light-Emitting Diodes (OLEDs): Indazole derivatives have been investigated as components of OLEDs. The fluorine atoms in this compound can enhance the thermal and morphological stability of organic electronic materials, while the heavy iodine atom could promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs. Studies on indene-substituted oxadiazole derivatives have shown their potential as deep blue fluorescent materials for OLEDs. nih.gov
Organic Field-Effect Transistors (OFETs): The planar structure of the indazole core could facilitate π-π stacking, which is crucial for charge transport in OFETs. The electronic properties can be tuned by further derivatization.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV devices, the electronic properties of this compound could be tailored to optimize light absorption and charge separation.
Sensors: The indazole scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules. The fluorine and iodine atoms can influence the binding affinity and selectivity of such sensors.
Development of Advanced Derivatization Strategies for Enhanced Functionality
The iodo group at the 3-position of this compound serves as a versatile handle for a wide range of post-synthetic modifications, enabling the creation of a diverse library of derivatives with tailored properties.
Cross-Coupling Reactions: The C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions allow for the introduction of a wide array of aryl, alkynyl, and amino substituents at the 3-position, which can be used to fine-tune the electronic and steric properties of the molecule.
Direct C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the indazole ring offers a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials.
N-Functionalization: The nitrogen atoms of the pyrazole (B372694) ring can be functionalized through alkylation or arylation to further modify the properties of the molecule. For example, N-methylation of 3-aryl-indazoles has been shown to be a viable synthetic route. mdpi.com
Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the indazole core would enable its use in "click" chemistry reactions, facilitating the straightforward synthesis of complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Difluoro-3-iodo-1H-indazole?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by indazole ring closure. For example, ketone intermediates (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) are prepared using hydrazine hydrate in dimethylformamide (DMF) under reflux, yielding indazole derivatives after recrystallization . For halogenation at the 3-position, iodine can be introduced via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent. Reaction conditions (e.g., temperature, solvent choice) must be optimized to minimize isomer formation .
Q. How is structural characterization performed for halogenated indazoles?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming regioselectivity. For example, indazole NH protons typically appear as broad singlets at δ 13–14 ppm in DMSO-, while aromatic protons show coupling patterns indicative of substitution (e.g., 5,7-difluoro substituents split signals into doublets) .
- X-ray Crystallography : Used to resolve crystal packing and confirm iodine positioning, as seen in related compounds like 4,6-bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one .
Q. What pharmacological activities are associated with halogenated indazoles?
- Methodological Answer : Indazole derivatives exhibit diverse bioactivities, including kinase inhibition and anticancer properties. For example, 4,6-bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one demonstrates analgesic and anti-inflammatory effects in preclinical models . Structure-activity relationship (SAR) studies require systematic substitution (e.g., varying halogens at positions 3, 5, and 7) and in vitro screening (e.g., enzyme inhibition assays).
Advanced Research Questions
Q. How can regioselectivity challenges in indazole halogenation be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For iodination, using iodine in the presence of a Lewis acid (e.g., AlCl) at low temperatures (-20°C) can favor substitution at the 3-position. Computational modeling (e.g., DFT studies) predicts electron-deficient positions, guiding experimental design .
Q. What strategies optimize yield in multi-step indazole synthesis?
- Methodological Answer :
- Stepwise Purification : Intermediate isolation (e.g., nitro-group reduction with hydrazine hydrate and Raney nickel) improves final product purity .
- Solvent Optimization : DMF enhances solubility for cyclization, while ethanol/water mixtures aid recrystallization .
- Catalyst Screening : Transition metals (e.g., Pd/C) may accelerate dehalogenation side reactions; thus, inert atmospheres (N) are recommended .
Q. How should contradictory bioactivity data be analyzed for indazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or pharmacokinetic factors. For example:
- Longitudinal Studies : Track dose-dependent effects over time (e.g., short-term vs. long-term cytotoxicity) .
- Statistical Modeling : Use multivariate analysis (e.g., ANOVA) to isolate variables like solubility or metabolic stability .
Q. What computational methods predict molecular interactions of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases) using crystallographic data from related indazoles .
- Pharmacophore Modeling : Identifies critical halogen bonding interactions (e.g., iodine’s role in hydrophobic pockets) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
